4-(Difluoromethyl)-2-iodoaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F2IN |
|---|---|
Molecular Weight |
269.03 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,7H,11H2 |
InChI Key |
GXXRRRIVCIFSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Difluoromethyl 2 Iodoaniline
Direct Halogenation Approaches for Anilines
The introduction of an iodine atom onto the aniline (B41778) ring is a critical transformation. Due to the strong activating and ortho-, para-directing nature of the amino group, controlling the position of iodination is a significant synthetic challenge.
Achieving regioselective iodination, particularly at the ortho position of a para-substituted aniline like 4-(difluoromethyl)aniline (B1424316), requires careful selection of the iodinating agent. The amino group strongly directs electrophiles to the positions ortho and para to it. With the para position blocked by the difluoromethyl group, the reaction is directed to the ortho positions.
Common reagents used for the iodination of anilines include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). commonorganicchemistry.com The reactivity of iodine itself is often insufficient for direct iodination, necessitating the use of an oxidizing agent or a more electrophilic iodine source. researchgate.net Systems such as potassium iodide (KI) with an oxidant like hydrogen peroxide or potassium chlorate (B79027) can be employed. nih.govuky.edu
For achieving high regioselectivity, specific methodologies have been developed. For instance, the use of silver salts like silver sulfate (B86663) (Ag₂SO₄) in conjunction with iodine can promote selective ortho-iodination of anilines. nih.govuky.edu Another strategy involves the decarboxylative iodination of anthranilic acids, which provides a route to 2-iodoanilines under transition-metal-free conditions. rsc.org This method offers excellent regiocontrol as the position of the iodine is predetermined by the location of the carboxylic acid group.
Table 1: Reagents for Regioselective Iodination of Anilines
| Reagent/System | Typical Selectivity | Notes |
|---|---|---|
| I₂ / Base (e.g., CaCO₃) | Ortho/Para mixture | A classic method, often requiring heat. prepchem.com |
| N-Iodosuccinimide (NIS) | Generally Para, but can be switched to Ortho | Reaction conditions can remarkably switch the regiochemistry. researchgate.net |
| Ag₂SO₄ / I₂ | Can be selective for Ortho-iodination | The solvent can play a crucial role in directing selectivity. nih.govuky.edu |
| KI / Oxidant (e.g., H₂O₂) | Primarily Para-iodination | A common and straightforward method. nih.govuky.edu |
| Decarboxylative Iodination | Highly selective for the position of the former carboxyl group | Offers a regiochemically unambiguous route to 2-iodoanilines. rsc.org |
Reaction conditions exert a profound influence on the outcome of aniline iodination. The choice of solvent, temperature, and additives can dramatically alter the ratio of ortho to para products. For example, the iodination of aniline with Ag₂SO₄ and I₂ in ethanol (B145695) has been reported to yield primarily the para-iodo product, while using 1,2-ethanediol (B42446) as the solvent under the same conditions can selectively produce the ortho-iodoaniline. nih.govuky.edu
The pH of the reaction medium is another critical factor. In acidic conditions, the aniline is protonated to the anilinium ion, which is deactivating and meta-directing, thus disfavoring iodination. Conversely, neutral or slightly basic conditions are typically preferred to maintain the activating nature of the free amino group. uca.edu The use of additives like DMSO has also been shown to assist in achieving high yields and regioselectivity in the electrophilic iodination of aniline analogues, even without a metal catalyst or strong oxidant. elsevierpure.com Furthermore, the addition of β-cyclodextrin has been investigated to improve regioselectivity, although its effect can be complex, sometimes increasing the yield of undesired diiodinated products. nih.govuky.edu
Introduction of the Difluoromethyl Moiety
The difluoromethyl (CHF₂) group is a key functional moiety, often introduced to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.
Direct C-H difluoromethylation of aromatic rings represents a modern and efficient approach. These methods avoid the need for pre-functionalized substrates. One notable strategy involves the use of transition-metal catalysts. For example, a ruthenium(II)-catalyzed system has been developed for the para-selective C-H difluoromethylation of anilides. thieme.de While this specific example targets the para position, it highlights the potential of directed C-H functionalization.
Photoinduced methods have also emerged as powerful tools for difluoroalkylation. nih.gov Electron donor-acceptor (EDA) complexes can be formed between anilines and a difluoromethyl source, such as ethyl difluoroiodoacetate, which upon irradiation can lead to the desired difluoroalkylated aniline. acs.org
A more traditional and often more practical approach involves using a precursor that already contains the difluoromethyl group or a functional group that can be readily converted to it. A common precursor for the synthesis of 4-(difluoromethyl)aniline is 1-(difluoromethyl)-4-nitrobenzene. The nitro group can be reliably reduced to an amino group using standard conditions, such as iron powder and ammonium (B1175870) chloride, to furnish the desired aniline.
Difluoromethyl iodide (CHF₂I) is a known reagent for introducing the difluoromethyl group. It can be prepared by reacting a difluorocarbene precursor, such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid or chlorodifluoroacetic acid, with an iodide salt. google.com This reagent can then be used in subsequent reactions to build the target molecule.
Table 2: Selected Methods for Introducing the Difluoromethyl Group
| Method | Reagent/System Example | Description |
|---|---|---|
| Direct C-H Functionalization | Ru(II) catalyst + Difluoromethyl source | Catalytically introduces the CHF₂ group onto the aromatic ring. thieme.de |
| Photoinduced Reaction | Eosin Y / Ethyl difluoroiodoacetate | Uses visible light to generate a difluoromethyl radical for addition to anilines. nih.govacs.org |
| Reduction of Nitro Precursor | 1-(difluoromethyl)-4-nitrobenzene + Fe/NH₄Cl | A reliable method starting from a nitrated precursor. |
| From Difluorocarbene Precursors | Chlorodifluoroacetic acid + KI | Generates difluoromethyl iodide (CHF₂I) for use as a difluoromethylating agent. google.com |
Convergent and Divergent Synthetic Pathways to 4-(Difluoromethyl)-2-iodoaniline
The assembly of this compound can be approached through two primary strategic paradigms: divergent and convergent synthesis.
A divergent pathway is the most direct and commonly implied route for this specific molecule. This strategy begins with a common, readily available intermediate, 4-(difluoromethyl)aniline. This starting material already contains the difluoromethyl group in the correct position. The subsequent and final step is the regioselective iodination at the C-2 position. The success of this linear synthesis hinges entirely on achieving high selectivity in the ortho-iodination step, using one of the methods described in section 2.1. The primary challenge is to prevent the formation of di-iodinated or other isomeric byproducts.
A convergent pathway , in contrast, involves preparing key fragments of the molecule separately before combining them in a final step. For this target, one convergent route could involve starting with a pre-iodinated aniline, such as 2-iodo-4-nitroaniline. The challenge then shifts to introducing the difluoromethyl group at the para-position. This is a non-trivial transformation and may require multiple steps, for example, via a Sandmeyer reaction on a suitable precursor. A more elegant convergent approach would be the decarboxylative iodination of 4-(difluoromethyl)anthranilic acid. rsc.org In this case, the two required functionalities are positioned by the choice of starting material, and the final reaction forms the C-I bond with absolute regiocontrol.
Table 3: Comparison of Synthetic Pathways
| Pathway | Starting Material Example | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| Divergent | 4-(Difluoromethyl)aniline | Regioselective ortho-iodination | Short and direct route. | Controlling regioselectivity of iodination; potential for byproducts. |
| Convergent | 4-(Difluoromethyl)anthranilic acid | Decarboxylative iodination | Excellent regiochemical control. | Availability and synthesis of the substituted anthranilic acid precursor. |
| Convergent | 2-Iodo-4-nitroaniline | Introduction of the CHF₂ group | Starts with a pre-iodinated core. | Selective introduction of the CHF₂ group can be difficult. |
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and purity is crucial. The optimization of the synthetic protocol involves a systematic investigation of various reaction parameters.
A critical aspect of optimization is the screening of different iodinating reagents and catalysts to identify the combination that provides the highest regioselectivity and conversion for the iodination of 4-(difluoromethyl)aniline. The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled. Lowering the reaction temperature can often enhance selectivity by minimizing the formation of undesired isomers and di-iodinated byproducts.
The purification of the final product is paramount. Standard techniques for the purification of aniline derivatives are applicable. Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from isomers and other impurities. Recrystallization from a suitable solvent system can also be employed to obtain highly pure crystalline material. The progress of the reaction and the purity of the final product can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the purification of similar 2-iodoanilines has been successfully achieved using flash chromatography with an ethyl acetate (B1210297)/petroleum ether eluent system. rsc.org
To illustrate the effect of reaction conditions on yield, the following table presents data from the synthesis of related 2-iodoanilines via decarboxylative iodination.
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromobenzoic acid | CH3CN | 180 | 2 | 74 |
| 2 | 2-Amino-4-chlorobenzoic acid | CH3CN | 180 | 2 | 68 |
| 3 | 2-Amino-4-methylbenzoic acid | CH3CN | 180 | 2 | 53 |
| 4 | 2-Amino-4-(trifluoromethyl)benzoic acid | CH3CN | 180 | 2 | 35 |
This table is illustrative and based on data for analogous compounds. rsc.org
The following table showcases the impact of different iodination reagents on the synthesis of substituted anilines, highlighting the importance of reagent selection in optimizing product formation.
| Entry | Substrate | Reagent System | Product(s) | Yield (%) |
| 1 | Aniline | AgSbF6/I2 | 4-Iodoaniline (B139537) | 25 |
| 2 | Aniline | AgPF6/I2 | 4-Iodoaniline | 22 |
| 3 | 3,4-Dichloroaniline | Ag2SO4/I2 | 4,5-Dichloro-2-iodoaniline | 77 |
This table is illustrative and based on data for analogous compounds. nih.gov
Reactivity and Transformational Chemistry of 4 Difluoromethyl 2 Iodoaniline
Transition-Metal-Catalyzed Cross-Coupling Reactions
The iodo-substituent at the 2-position of the aniline (B41778) ring serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wiley.comnih.govchemie-brunschwig.ch These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium catalysis is a cornerstone of modern organic synthesis, and 4-(difluoromethyl)-2-iodoaniline is a competent substrate in several key palladium-catalyzed transformations. wiley.comyoutube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. chemie-brunschwig.chresearchgate.net While specific examples with this compound are not extensively detailed in the provided results, the general applicability of palladium-catalyzed Suzuki-Miyaura coupling to aryl iodides is well-established. researchgate.netyoutube.com The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, and a base to facilitate the transmetalation step. The reaction is known for its tolerance of a wide range of functional groups. chemie-brunschwig.ch
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The coupling of aryl iodides, such as this compound, with various alkynes provides a direct route to substituted alkynyl anilines. These products can serve as versatile intermediates for the synthesis of heterocycles like indoles. nih.govspuvvn.edu Copper-free Sonogashira protocols have also been developed, offering advantages in terms of reduced homocoupling and easier purification. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (alkene or alkyne) with an aryl or vinyl halide. nih.govmdpi.comprinceton.edu Palladium catalysts are used to effect the arylation of the double or triple bond. scilit.com Ligand-free palladium catalysis has been shown to be effective for the Heck reaction of 2-iodoanilines with acrylates, suggesting that this compound would likely undergo similar transformations to yield 2-alkenylanilines. scilit.com
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) catalyst, Base | Biaryl |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Aryl Alkyne |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) catalyst, Base | Arylated Alkene |
Copper-catalyzed or mediated reactions provide a valuable alternative and complement to palladium-catalyzed methods. acs.org The Ullmann condensation, a classical copper-promoted reaction, involves the coupling of aryl halides with various nucleophiles, including amines. acs.org More contemporary copper-mediated couplings often proceed under milder conditions and exhibit broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed amidation of vinyl halides has been successfully demonstrated, showcasing the utility of copper in forming carbon-nitrogen bonds. organic-chemistry.org While direct examples with this compound are not specified, the general principles of copper-mediated cross-coupling suggest its potential as a substrate. nih.gov
Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often enabling transformations that are challenging for palladium. cas.cn Nickel catalysts are particularly effective in the reductive coupling of aryl halides with various electrophiles. researchgate.netchemrxiv.orgnih.gov Nickel-catalyzed difluoromethylation of aryl halides using reagents like difluoromethyl 2-pyridyl sulfone has been reported, highlighting the ability to forge carbon-difluoromethyl bonds. cas.cnchemrxiv.orgnih.gov Furthermore, nickel-catalyzed C-H trifluoromethylation of anilines demonstrates the utility of nickel in direct functionalization of the aniline core. researchgate.net These examples underscore the potential of nickel catalysis in transformations involving fluorinated anilines like this compound.
The success of transition-metal-catalyzed cross-coupling reactions with this compound depends on the nature of the coupling partner.
Suzuki and Sonogashira Reactions: These reactions generally exhibit a broad scope. researchgate.netorganic-chemistry.org A wide variety of aryl, heteroaryl, and vinyl boronic acids and terminal alkynes can be coupled. However, sterically hindered coupling partners may lead to lower yields or require more forcing reaction conditions. The electronic properties of the coupling partner can also influence the reaction efficiency.
Heck Reaction: The scope of the Heck reaction is often influenced by the substitution pattern of the alkene. mdpi.com Electron-deficient alkenes typically react more readily than electron-rich ones.
Copper-Mediated Reactions: The scope of copper-mediated couplings can be substrate-dependent. For example, in amidation reactions, secondary amides may be less reactive than primary amides due to steric hindrance. organic-chemistry.org
The presence of both the amino and difluoromethyl groups on the aniline ring can also impact the reaction outcomes. The amino group can potentially coordinate to the metal center, influencing its catalytic activity. The electron-withdrawing nature of the difluoromethyl group can affect the rate of oxidative addition, a key step in many catalytic cycles. nih.gov
Reactions Involving the Amino Group
The amino group of this compound is a key site for further functionalization, allowing for the introduction of various substituents through N-alkylation and N-arylation.
N-Alkylation: The selective introduction of alkyl groups onto the nitrogen atom of anilines is a common transformation. google.com This can be achieved using various alkylating agents such as alkyl halides. la-press.org The reaction conditions, including the choice of base and solvent, can influence the degree of alkylation (mono- vs. di-alkylation). Zeolite catalysts have also been employed for the vapor-phase N-methylation of aniline. google.com
N-Arylation: The formation of a new carbon-nitrogen bond between an amine and an aryl group is another important transformation. While classical methods like the Ullmann condensation exist, modern palladium- and copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) have become the methods of choice due to their milder conditions and broader substrate scope. These reactions typically involve the coupling of an amine with an aryl halide or triflate.
Acylation and Other Derivatizations at Nitrogen
The primary amine functionality in this compound serves as a potent nucleophile, readily undergoing acylation and other derivatizations. The most fundamental of these is the formation of amides through reaction with acylating agents such as acyl chlorides or anhydrides. This transformation is not only a common method for peptide bond formation but also a strategic step in multi-step synthesis to modulate the reactivity of the aniline ring. bohrium.com Protecting the amino group via acylation, for instance with acetic anhydride, can temper its strong activating effect, allowing for more controlled subsequent reactions. youtube.com
The versatility of this reaction is demonstrated in the synthesis of various cinnamoyl amides, where a range of amines are coupled with a cinnamic acid derivative. mdpi.com This highlights the broad scope of potential amide derivatives accessible from this compound. Beyond simple amides, the nitrogen atom can be incorporated into more complex structures like carbamates, ureas, and formamides, often starting from N-difluoromethylated building blocks prepared via methods like desulfurization-fluorination of thioformamides. researchgate.netnih.govchemistryviews.orgresearchgate.net These derivatizations are crucial for tuning the molecule's physical and biological properties in fields like medicinal and agricultural chemistry. chemistryviews.org
Table 1: Examples of Amine Derivatization (based on Cinnamide Synthesis)
| Amine | Product Type | Isolated Yield (%) |
|---|---|---|
| Isopropylamine | N-Isopropylamide | 75 |
| tert-Butylamine | N-tert-Butylamide | 84 |
| Isopentylamine | N-Isopentylamide | 77 |
| Cyclohexylamine | N-Cyclohexylamide | 74 |
| Benzylamine | N-Benzylamide | 68 |
| Phenethylamine | N-(2-Phenylethyl)amide | 77 |
This table is illustrative of the types of amides that can be formed from an activated carboxylic acid and various primary or secondary amines, a reaction pathway directly applicable to the amino group of this compound. Data sourced from a study on 3'-(difluoromethyl)-4'-methoxycinnamoyl amides. mdpi.com
Formation of Heterocycles via Amino Group Participation
The amino group of this compound is a key participant in the synthesis of nitrogen-containing heterocycles. Its nucleophilic character enables it to engage in intramolecular cyclization reactions with other functional groups strategically placed on the molecule. A common strategy involves introducing an alkyne at the 2-position via Sonogashira coupling with the iodo substituent. The resulting 2-alkynylaniline can then undergo a domino reaction, such as a trifluoromethylation/cyclization cascade, to produce functionalized indoles. acs.org
This general approach—the cyclization of a substituted aniline—is a cornerstone of heterocyclic synthesis. Various protocols exist for constructing diverse ring systems. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to antimycobacterial compounds. nih.gov Similarly, multi-component reactions mediated by reagents like Selectfluor can yield complex quinazolinone structures from 2-aminoacetophenones. rsc.org The iodo-substituent itself can also mediate cyclization; iodine-promoted electrophilic cyclization of alkynes bearing a nucleophile is a powerful method for creating a variety of iodine-functionalized heterocycles. rsc.org These examples underscore the potential of this compound as a scaffold for building a wide array of heterocyclic systems through reactions that hinge on the reactivity of its amino group.
Table 2: Examples of Heterocycle Synthesis Involving Aniline Moieties
| Starting Material Type | Reagents/Conditions | Heterocyclic Product | Reference |
|---|---|---|---|
| 2-Alkynylanilines | CuCF₃ | 2-(Trifluoromethyl)indoles | acs.org |
| 4-(2-Aminophenyl)-4-oxo-butanenitriles | Base, DMSO (oxidant) | 2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.gov |
| 2-Aminoacetophenones, Isocyanates | Selectfluor | 4-Fluoromethyl-quinazolinones | rsc.org |
| Tetrahydro-1H-pyridazino[3,4-b]indoles | MnO₂, KOH | Fused Indole-Pyridazines | mdpi.com |
| 1-Alkynyl-2,3-epoxy alcohols | I₂ | 5-Iodopyran-4-ones | nih.gov |
Reactions Involving the Difluoromethyl Group
While often considered a stable bioisostere, the difluoromethyl (CF₂H) group possesses its own unique reactivity that can be harnessed for further molecular elaboration.
Modifications and Further Functionalization of the CF₂H Moiety
The difluoromethyl group is generally robust, yet under specific conditions, it can be modified. A notable transformation involves the conversion of a related trifluoromethyl (CF₃) group into a difluoromethyl anion (CF₂⁻) via a defluorinative functionalization process. nih.govchemrxiv.org This highly reactive anion can then be trapped by various electrophiles, effectively using the CF₃ group as a precursor to a functionalized CF₂H moiety. This approach provides a powerful platform for diversification, overcoming the general inertness of C-F bonds. nih.govnih.gov
Furthermore, the acidic proton of the CF₂H group can be exploited. Its acidity is enhanced when attached to an aromatic system, particularly cationic ones, making it a more effective hydrogen bond donor. beilstein-journals.org While direct deprotonation is challenging, its reactivity can be harnessed in other ways. For instance, electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed that react with anilines to introduce a CF₂SO₂Ph group, showcasing the unique chemistry of these fluorinated moieties. nih.gov
Difluoromethyl Group as a Bioisostere in Advanced Syntheses
In medicinal chemistry, the difluoromethyl group is highly valued as a bioisostere—a substituent that shares key physicochemical properties with another group, allowing it to be substituted while maintaining or improving biological activity. The CF₂H group is primarily considered a bioisostere of hydroxyl (OH), thiol (SH), and to a lesser extent, amine (NH₂) groups. bohrium.com
Its utility stems from its ability to act as a lipophilic hydrogen bond donor. bohrium.comacs.org Unlike the strongly hydrophilic hydroxyl group, the CF₂H group can increase lipophilicity, which can enhance properties like cell membrane permeability. acs.orgresearchgate.net At the same time, the polarized C-H bond can participate in hydrogen bonding interactions with biological targets, mimicking the donor capacity of an OH or SH group. acs.org This dual character allows medicinal chemists to replace metabolically labile hydroxyl or thiol groups with a more stable CF₂H group, potentially improving a drug candidate's pharmacokinetic profile without sacrificing target affinity. acs.org The growing interest in this moiety has spurred the development of methods for synthesizing chiral difluoromethyl-containing compounds, further expanding its application in drug design. nih.gov
Table 3: Bioisosteric Comparison of the Difluoromethyl Group
| Functional Group | Hydrogen Bond Ability | Lipophilicity (logP) Contribution | Metabolic Stability |
|---|---|---|---|
| Hydroxyl (-OH) | Strong Donor & Acceptor | Decreases | Often low (prone to oxidation/conjugation) |
| Thiol (-SH) | Weak Donor | Slightly Increases | Moderate (prone to oxidation) |
| Difluoromethyl (-CF₂H) | Weak/Moderate Donor bohrium.comacs.org | Increases (more lipophilic than -OH) acs.org | High |
Regioselectivity and Chemoselectivity in Complex Reaction Systems
The synthetic utility of this compound in complex reactions is governed by the distinct electronic and steric influences of its three functional groups, which dictate the regiochemical outcome of reactions on the aromatic ring and the chemoselective targeting of a specific group.
In electrophilic aromatic substitution, the outcome is determined by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.comwikipedia.org The iodo group (-I) is a deactivating ortho-, para-director; it withdraws electron density inductively (deactivating) but can stabilize adjacent positive charge via resonance (ortho-, para-directing). pitt.edu The difluoromethyl group (-CF₂H) is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. pitt.edu
In a competition between these groups, the strongly activating amino group dominates the directing effect. pitt.edu It will direct incoming electrophiles to the positions ortho and para to itself, which are positions 3 and 5. However, position 3 is sterically hindered by the adjacent, bulky iodine atom. Therefore, electrophilic substitution reactions, such as halogenation or nitration, are expected to occur with high regioselectivity at the C5 position.
Chemoselectivity arises when a reagent can react with more than one functional group. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reaction will occur selectively at the carbon-iodine bond, leaving the amino and difluoromethyl groups untouched. Conversely, acylation will be chemoselective for the nucleophilic amino group over the aromatic ring or the other substituents. youtube.com Recently, methods for the highly selective para-C–H difluoromethylation of anilide derivatives using ruthenium catalysis have been developed, demonstrating that regioselectivity can be controlled through the choice of catalyst and directing group, even overcoming inherent electronic preferences. thieme.de
Table 4: Directing Effects of Substituents on this compound
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -NH₂ | C1 | Activating | Ortho, Para (to C1) |
| -I | C2 | Deactivating | Ortho, Para (to C2) |
| -CF₂H | C4 | Deactivating | Meta (to C4) |
In an electrophilic aromatic substitution, the powerful activating effect of the -NH₂ group is the dominant influence, directing substitution primarily to the C5 position. wikipedia.orgpitt.edu
Applications of 4 Difluoromethyl 2 Iodoaniline As a Building Block in Advanced Organic Synthesis
Synthesis of Fluorinated Heterocyclic Scaffolds
Heterocyclic compounds are fundamental scaffolds in a vast majority of pharmaceuticals and agrochemicals. nih.gov The presence of a difluoromethyl group on these rings can significantly enhance their biological activity and metabolic stability. 4-(Difluoromethyl)-2-iodoaniline serves as a key starting material for accessing a variety of these important fluorinated heterocyclic systems.
Indole (B1671886) Derivatives
The indole nucleus is a privileged structure in drug discovery. The synthesis of indole derivatives from 2-iodoanilines is a well-established strategy in organic chemistry. organic-chemistry.orgrsc.org This precursor allows for the introduction of the 4-(difluoromethyl) substituent onto the indole core. A common approach involves the reaction of a 2-iodoaniline (B362364) derivative with alkynes, which can proceed through various catalytic methods, including copper-free Sonogashira couplings followed by cyclization. beilstein-journals.org For instance, a general sequence can involve the coupling of the aniline (B41778) with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. organic-chemistry.orgbeilstein-journals.org
A plausible synthetic pathway starting from this compound is depicted below:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Class | Ref. |
| This compound | Terminal Alkyne | Palladium or Copper catalyst | 4-(Difluoromethyl)indole derivatives | organic-chemistry.orgbeilstein-journals.org |
| N-allenyl-4-(difluoromethyl)-2-iodoaniline | Samarium(II) Diiodide (SmI2) | 2-Substituted-4-(difluoromethyl)indoles | rsc.org |
The reaction of N-allenyl-2-iodoaniline derivatives with samarium(II) diiodide provides a mild method for constructing the indole skeleton, generating an aryl radical that undergoes intramolecular cyclization. rsc.org Furthermore, the resulting fluorinated indoles can be subjected to further dearomatization reactions to create complex three-dimensional structures like fluorinated spiroindolenines, which are valuable in medicinal chemistry. researchgate.net
Benzimidazole and Related Azole Structures
Benzimidazoles are another critical class of heterocyclic compounds with broad biological activities. encyclopedia.pub The standard synthesis, known as the Phillips method, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. encyclopedia.pub To utilize this compound for this purpose, the iodo-substituent would typically be converted into a second amino group to form the required 4-(difluoromethyl)-1,2-phenylenediamine intermediate. This transformation can be achieved through various organometallic cross-coupling reactions.
Once the diamine is formed, condensation with an appropriate carboxylic acid or aldehyde leads to the formation of the 2-substituted-5-(difluoromethyl)benzimidazole ring system. encyclopedia.pubnih.gov The difluoromethyl group at the 5-position can enhance the lipophilicity and binding interactions of the final molecule. ossila.com
| Intermediate | Reactant | Conditions | Product Class | Ref. |
| 4-(Difluoromethyl)-1,2-phenylenediamine | Carboxylic Acid or Aldehyde | Acid catalyst, heat | 5-(Difluoromethyl)benzimidazole derivatives | encyclopedia.pub |
| 4-(Difluoromethyl)-1,2-phenylenediamine | Di-tert-butyl dicarbonate | N/A | N-protected benzimidazoles for further modification | nih.gov |
Pyrazole (B372694) and Other Nitrogen-Containing Rings
Pyrazoles are five-membered nitrogen-containing heterocycles that are prominent in many commercial agrochemicals and pharmaceuticals. researchgate.nethilarispublisher.com The introduction of a difluoromethyl group into a pyrazole ring is a key strategy in the development of new active ingredients. researchgate.netgoogle.com this compound can be transformed into a hydrazine (B178648) derivative, which is a crucial precursor for pyrazole synthesis. This hydrazine can then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring through cyclocondensation.
Alternatively, the aniline can be diazotized and coupled with an active methylene (B1212753) compound, followed by cyclization to yield pyrazole structures. The development of methods for synthesizing poly-substituted 4-difluoromethyl pyrazole derivatives highlights the importance of this scaffold. researchgate.net
| Precursor derived from this compound | Co-reactant | General Method | Product Class | Ref. |
| (4-(Difluoromethyl)phenyl)hydrazine | 1,3-Diketone | Condensation | 1-(4-(Difluoromethyl)phenyl)pyrazole derivatives | hilarispublisher.com |
| Perfluoroacetyl diazoester | Ketone | Lewis acid/base mediation | 4-Difluoromethyl pyrazole derivatives | researchgate.net |
Role in the Construction of Complex Molecular Architectures
Beyond its utility in forming core heterocyclic scaffolds, this compound is instrumental as an intermediate in building more elaborate molecular structures for various applications.
Intermediates for Advanced Fluorinated Compounds
The presence of both an iodo and a difluoromethyl group makes this compound a strategic starting point for creating more complex fluorinated molecules. The iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. This enables the construction of intricate carbon skeletons while retaining the beneficial difluoromethyl group. researchgate.net
The difluoromethyl group itself is recognized for its unique physicochemical properties that can enhance the biological profile of a molecule. researchgate.net Compounds derived from this aniline are key intermediates for larger, advanced molecules where the CHF2 group is a critical component of the final pharmacophore or toxophore.
Examples of Transformations:
| Starting Material | Reaction Type | Resulting Structure | Application Area | Ref. |
| This compound | Suzuki Coupling | Biaryl compounds | Medicinal Chemistry | researchgate.net |
| This compound | Heck Coupling | Substituted styrenes | Materials Science | researchgate.net |
| This compound | Buchwald-Hartwig Amination | Di- or tri-substituted anilines | Organic Synthesis | researchgate.net |
Precursors for Agrochemical Research Targets
The agrochemical industry has seen a significant rise in the use of organofluorine compounds over the past two decades. nih.govresearchgate.net Fluorine-containing moieties, particularly trifluoromethyl and difluoromethyl groups, are present in a large percentage of modern pesticides. nih.govsemanticscholar.org Heterocyclic structures such as pyrazoles and pyridines are especially prevalent in commercial agrochemicals. nih.govsemanticscholar.org
This compound is a direct precursor to aniline derivatives that are used in the synthesis of crop protection agents. Its structure contains the essential difluoromethylaniline core, which is found in several research targets. The ability to further functionalize the molecule via the iodo group allows for the systematic exploration of structure-activity relationships in the development of new herbicides, fungicides, and insecticides. nih.gov
Use in Material Science Precursor Synthesis
The unique electronic properties conferred by the difluoromethyl group, coupled with the versatile reactivity of the iodoaniline core, make this compound a promising precursor for a variety of advanced materials. While specific examples detailing the use of this compound in material science are not yet extensively reported in the literature, its structural motifs suggest significant potential in the synthesis of organic semiconductors, including those used in Organic Light Emitting Diodes (OLEDs).
The general structure of this compound allows it to be a key component in the synthesis of both polymeric and small-molecule organic semiconductors. google.comresearchgate.net The aniline moiety can be a precursor to hole-transporting materials, which are crucial components in OLEDs and perovskite solar cells. researchgate.net The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for constructing the extended π-conjugated systems required for charge transport and light emission in organic electronic devices.
The difluoromethyl group can enhance the performance and stability of organic electronic materials. Its electron-withdrawing nature can tune the HOMO and LUMO energy levels of the material, which is critical for efficient charge injection and transport. Furthermore, the C-F bonds can improve the thermal and oxidative stability of the final device.
For instance, analogous iodoaniline derivatives are used in the synthesis of conductive polymers. Copolymers of aniline and o-iodoaniline have been synthesized, demonstrating that the incorporation of iodine can modify the polymer's solubility and conductivity. It is conceivable that this compound could be polymerized or copolymerized to create novel conductive polymers with tailored electronic properties.
The table below illustrates the potential classes of materials that could be synthesized using this compound as a building block, based on the known applications of similar compounds.
| Material Class | Potential Synthetic Route | Key Properties Influenced by this compound |
| Organic Light Emitting Diodes (OLEDs) | Suzuki or Sonogashira coupling to form emissive or host materials. | Tuning of HOMO/LUMO levels, improved stability, potential for blue emitters. |
| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials synthesized via cross-coupling reactions. | Enhanced open-circuit voltage (Voc) and stability. |
| Organic Field-Effect Transistors (OFETs) | Building block for organic semiconductors in the active channel layer. | Modulation of charge carrier mobility and operational stability. |
| Conductive Polymers | Oxidative or cross-coupling polymerization. | Modified solubility and conductivity, enhanced thermal stability. |
Development of Novel Synthetic Reagents and Methodologies
The dual functionality of this compound, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it an excellent platform for the development of novel synthetic reagents and methodologies. The ortho-iodoaniline moiety is a classic precursor for the synthesis of a variety of heterocyclic compounds, and the difluoromethyl group can impart unique reactivity and properties to these new molecules.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for such transformations. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, enabling a wide range of coupling partners to be introduced.
Representative Palladium-Catalyzed Cross-Coupling Reactions of Substituted Iodoanilines
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Products |
| Suzuki-Miyaura | Pd(OAc)2 / PCy3 | K3PO4 | Dioxane/H2O | Biaryls, Heterobiaryls |
| Buchwald-Hartwig Amination | Pd(OAc)2 / XPhos | NaOtBu | Toluene | Di- and Triarylamines |
| Sonogashira Coupling | Pd(PPh3)4 / CuI | Et3N | THF | Aryl Alkynes |
These reactions allow for the modular construction of complex molecules from this compound. For example, a Suzuki-Miyaura coupling could be used to synthesize novel biaryl ligands for catalysis, with the difluoromethyl group potentially influencing the electronic properties and steric environment of the metal center. A Buchwald-Hartwig amination could lead to the formation of novel hole-transport materials with tailored electronic properties. The Sonogashira coupling provides access to linear, rigid structures that are of interest in materials science and as precursors to complex heterocyclic systems.
Beyond cross-coupling, the amino group of this compound can be readily functionalized. For instance, it can be acylated or sulfonylated, and the resulting amide can direct further reactions or act as a ligand itself. The development of new catalytic reactions where a derivative of this compound acts as a ligand is an active area of research. The presence of the difluoromethyl group could lead to catalysts with novel reactivity or selectivity.
Scalability Considerations for Research and Early-Stage Development
For any new building block to be widely adopted in research and development, the scalability of its synthesis is a critical factor. While the specific process for the large-scale production of this compound is not extensively documented in the public domain, an analysis of the synthesis of related compounds provides insight into the potential challenges and strategies for its scalable production.
The synthesis of fluorinated anilines and other aromatic compounds often involves multi-step sequences that need to be optimized for efficiency, safety, and cost-effectiveness on a larger scale. For instance, the development of a scalable continuous flow process for the synthesis of eflornithine, which contains a difluoromethyl group, highlights the importance of modern manufacturing technologies in handling potentially hazardous reagents and intermediates and in improving yield and throughput.
A key consideration for the scalability of this compound synthesis would be the introduction of the difluoromethyl group and the iodination step. The Friedel-Crafts alkylation of aniline derivatives, a potential route to introduce the difluoromethyl group, can be challenging to control and may require optimization to achieve high regioselectivity and yield on a large scale. The iodination of anilines is a more established process, but control of the reaction conditions is necessary to avoid the formation of di- and tri-iodinated byproducts.
The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to improved yields and safety, especially for exothermic or fast reactions. Furthermore, telescoping multiple reaction steps in a continuous flow setup can reduce the need for intermediate purification and isolation, leading to a more streamlined and efficient process.
The table below outlines some of the key considerations for the scalable synthesis of this compound.
| Parameter | Key Considerations for Scalability | Potential Solutions |
| Starting Materials | Cost and availability of the precursors for the difluoromethyl group and the aniline core. | Sourcing from reliable suppliers, developing alternative synthetic routes from cheaper feedstocks. |
| Reaction Conditions | Control of exotherms, prevention of side reactions, optimization of catalyst loading. | Use of continuous flow reactors, design of experiments (DoE) for process optimization. |
| Purification | Efficient removal of impurities and byproducts. | Crystallization, distillation, or chromatography; optimization to minimize solvent use and waste. |
| Safety | Handling of potentially hazardous reagents and intermediates. | Process hazard analysis (PHA), implementation of robust engineering controls. |
| Cost | Overall process economics, including raw materials, energy, and labor. | Process intensification, catalyst recycling, automation. |
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms for Key Transformations
The strategic placement of the iodo, amino, and difluoromethyl groups on the aniline (B41778) ring allows for a diverse range of chemical transformations. The elucidation of the mechanisms governing these reactions is paramount for optimizing reaction conditions and expanding their synthetic utility.
The presence of the difluoromethyl group and the carbon-iodine bond suggests the potential for radical-mediated reactions. The generation of a difluoromethyl radical or an aryl radical can initiate a cascade of events leading to the formation of complex molecular architectures.
Recent studies have highlighted the generation of difluoroalkyl radicals from various precursors, which can then participate in reactions with unsaturated systems. For instance, the photoinduced difluoroalkylation of anilines has been shown to proceed via the formation of a ·CF₂CO₂Et radical. acs.org This radical species is generated through a single electron transfer (SET) event involving a photocatalyst. acs.org While not directly studying 4-(difluoromethyl)-2-iodoaniline, these findings support the feasibility of generating difluoromethyl radicals that can react with the aniline core or other substrates.
In a proposed radical pathway involving this compound, a radical initiator could lead to the homolytic cleavage of the C-I bond, generating an aryl radical. This highly reactive intermediate could then undergo intramolecular cyclization, particularly if a suitable radical acceptor is tethered to the amino group. For example, in the visible-light-induced radical cyclization of o-iodophenylacrylamides, a 5-exo-trig radical cyclization is a key step in the formation of indolin-2-ones. acs.org A similar pathway can be envisioned for derivatives of this compound.
Furthermore, the electrochemical reduction of compounds like bromodifluoromethyl phenyl sulfide (B99878) has been shown to generate (phenylthio)difluoromethyl radicals. beilstein-journals.org This suggests that electrochemical methods could also be employed to generate radicals from this compound, opening up alternative synthetic routes. The general mechanism for a radical-initiated cyclization is depicted below:
Proposed Radical Cyclization Mechanism
| Step | Description |
| 1. Initiation | Generation of a radical initiator (e.g., from AIBN) or photolytic/electrochemical generation of an aryl radical from the C-I bond. |
| 2. Propagation | The aryl radical attacks an appended unsaturated system in an intramolecular fashion (e.g., 5-exo-trig cyclization). |
| 3. Propagation | The resulting alkyl radical abstracts a hydrogen atom from a suitable donor to afford the final product and regenerate the radical chain carrier. |
| 4. Termination | Combination of any two radical species to form a non-radical product. |
In addition to radical pathways, polar and concerted mechanisms can also play a significant role in the reactions of this compound. The nucleophilic character of the amino group and the electrophilic nature of the carbon attached to the iodine atom can drive ionic reaction pathways.
For instance, intramolecular cyclizations can occur through a nucleophilic attack of the amino group onto an electrophilic center, which could be part of a side chain attached to the aniline. The electron-withdrawing nature of the difluoromethyl group would decrease the nucleophilicity of the aniline nitrogen, potentially making such reactions more challenging compared to their non-fluorinated analogs.
Concerted pericyclic reactions, such as Diels-Alder or electrocyclizations, are also plausible depending on the specific reactants and conditions. However, these are less commonly observed for simple aniline derivatives unless they are incorporated into a more complex, conjugated system.
Metal-mediated cross-coupling and cyclization reactions are powerful tools for the synthesis of complex molecules from aryl halides like this compound. Palladium and copper catalysts are frequently employed for these transformations. A plausible catalytic cycle for a palladium-catalyzed intramolecular cyclization, for example, to form a difluoromethyl-substituted heterocycle, would likely involve the following key steps, by analogy with known mechanisms for similar iodoanilines:
Proposed Catalytic Cycle for Palladium-Catalyzed Intramolecular Amination
| Step | Process | Description |
| I | Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II)-aryl intermediate. |
| II | Deprotonation/Ligand Exchange | The amino group coordinates to the palladium center, and a base removes the proton to form a palladium-amido species. |
| III | Migratory Insertion | An appended unsaturated moiety on the nitrogen inserts into the Pd-N bond, leading to the formation of a new C-N bond and a six-membered palladacycle. |
| IV | β-Hydride Elimination | Elimination of a β-hydrogen atom from the newly formed ring. |
| V | Reductive Elimination | Reductive elimination from the Pd(II) center regenerates the Pd(0) catalyst and releases the cyclized product. |
This proposed cycle is based on well-established mechanisms for palladium-catalyzed amination reactions. mdpi.comnih.gov The specific ligands on the palladium and the reaction conditions would significantly influence the efficiency and selectivity of each step.
Computational Chemistry Studies
Computational chemistry provides invaluable insights into reaction mechanisms, energetics, and the structures of transient intermediates that are often difficult to observe experimentally. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.
For example, a DFT study on the reaction of 4-methyl aniline with OH radicals computed the potential energy surface and reaction rate constants. mdpi.com A similar approach could be applied to reactions of this compound to:
Calculate the bond dissociation energy (BDE) of the C-I bond to assess the feasibility of radical initiation.
Determine the relative energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.
Evaluate the effect of the difluoromethyl group on the energetics of the reaction compared to its non-fluorinated counterpart.
A hypothetical reaction energy profile for a single-step reaction might look like this:
Hypothetical Reaction Energy Profile Data
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
This data would indicate an exothermic reaction with a significant activation barrier.
Identifying and characterizing the transition state (TS) is a cornerstone of mechanistic studies, as it represents the highest energy point along the reaction coordinate and thus determines the reaction rate. Computational methods allow for the precise location of transition state structures and the analysis of their vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For a hypothetical intramolecular cyclization of a derivative of this compound, a computational study would involve:
Locating the Transition State: Using algorithms to find the saddle point on the potential energy surface corresponding to the TS.
Frequency Calculation: Confirming the nature of the stationary point as a TS by identifying the single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to connect it to the corresponding reactant and product, thus verifying that the located TS is the correct one for the reaction of interest.
Computational studies on similar systems, such as the intramolecular cyclization of substituted anilines, provide a framework for how such investigations would be conducted for this compound. These analyses would reveal the detailed geometric changes that occur during the bond-breaking and bond-forming processes of the reaction.
Conformational Analysis and Electronic Structure Studies
The spatial arrangement and electronic properties of this compound are dictated by the interplay of its substituents: the electron-donating amino group (-NH2), the electron-withdrawing and sterically demanding iodo group (-I) at the ortho position, and the strongly electron-withdrawing difluoromethyl group (-CHF2) at the para position.
Conformational Analysis:
The primary determinant of the conformational preference in this compound is the rotation around the C-N and C-C bonds connecting the amino and difluoromethyl groups to the aniline ring. The amino group in anilines is known to be slightly pyramidal. umn.edu However, for the purpose of analyzing the major rotational conformers, we can consider the orientation of the lone pair on the nitrogen atom relative to the plane of the aromatic ring.
The bulky iodine atom at the ortho position creates significant steric hindrance. This will likely force the C-H bond of the difluoromethyl group and the N-H bonds of the amino group to adopt conformations that minimize van der Waals repulsion. In the crystal structure of 2-iodoaniline (B362364), intermolecular N-H···N hydrogen bonds and I···I interactions are observed, indicating the influence of these groups on the solid-state packing. ed.ac.uk For an isolated molecule of this compound in the gas phase or in solution, intramolecular forces will dominate the conformational landscape.
The rotation of the difluoromethyl group is also a key conformational factor. The three-dimensional structure of 4-(difluoromethyl)aniline (B1424316) is characterized by a planar aromatic ring with the difluoromethyl group extending perpendicular to the ring plane. In this compound, the presence of the ortho-iodo substituent would be expected to influence the preferred rotational angle of the -CHF2 group to alleviate steric strain.
A comprehensive understanding of the conformational energetics would require computational modeling, such as Density Functional Theory (DFT) calculations. Such an analysis would typically involve a potential energy surface scan by systematically rotating the dihedral angles of the amino and difluoromethyl groups to identify the global and local energy minima.
Electronic Structure Studies:
The electronic properties of this compound are significantly modulated by its substituents. The amino group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the iodine atom is an inductively withdrawing but weakly donating group through resonance. The difluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect.
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. For a related molecule, m-iodoaniline, the electrophilic (electron-poor) region is localized on all atoms, while the nucleophilic (electron-rich) region is near the nitrogen atom. chemrxiv.org In the case of this compound, the MEP would likely show a highly electron-deficient region around the difluoromethyl group and the iodine atom, with a localized region of higher electron density near the nitrogen of the amino group.
The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemrxiv.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.net Theoretical calculations on m-iodoaniline have shown that it has a smaller HOMO-LUMO gap compared to m-fluoroaniline, suggesting it is more reactive. researchgate.net Given the strong electron-withdrawing nature of the difluoromethyl group, it is plausible that this compound would possess a relatively large HOMO-LUMO gap, contributing to its stability.
| Property | Predicted Influence on this compound | Basis of Prediction |
| Conformation | The bulky ortho-iodo group likely dictates the rotational preference of the amino and difluoromethyl groups to minimize steric strain. | Inferred from studies on 2-iodoaniline ed.ac.uk and general principles of conformational analysis. libretexts.org |
| HOMO Energy | Lowered due to the strong electron-withdrawing difluoromethyl group. | Based on theoretical studies of substituted anilines. chemrxiv.org |
| LUMO Energy | Lowered, with significant contribution from the antibonding orbitals associated with the C-I and C-F bonds. | General principles of molecular orbital theory. |
| HOMO-LUMO Gap | Expected to be relatively large, indicating kinetic stability. | Inferred from the combined electronic effects of the substituents. chemrxiv.orgresearchgate.net |
| Electron Density | Reduced on the aromatic ring, with localized electron-rich character on the nitrogen atom. | Based on the known electronic effects of the substituents and MEP analysis of related anilines. chemrxiv.org |
Stereochemical Aspects of Reactions Involving this compound (if applicable)
The stereochemistry of reactions involving this compound would be significantly influenced by the steric bulk of the ortho-iodo substituent. This is particularly relevant in reactions where a new stereocenter is formed at a position proximal to the aniline functionality.
Stereoselective Reactions:
In reactions such as additions to the aromatic ring or transformations of the amino group, the presence of the bulky ortho-iodo group could lead to stereoselectivity. masterorganicchemistry.com For instance, in a reaction where a chiral reagent approaches the aniline, the iodine atom could sterically hinder one face of the molecule, leading to a preferred direction of attack and the formation of one stereoisomer in excess over the other. A reaction that yields predominantly one stereoisomer is termed stereoselective. youtube.com
Stereospecific Reactions:
A stereospecific reaction is one where stereoisomeric starting materials yield stereoisomeric products. youtube.com While this compound itself is achiral, if it were to be resolved into enantiomers (for example, through the formation of diastereomeric salts if the molecule possessed a chiral center elsewhere), its subsequent reactions could be stereospecific. However, as it stands, this concept is less directly applicable.
Of greater relevance is how the fixed arrangement of substituents in this compound might dictate the stereochemical outcome of a reaction. For example, in metal-catalyzed cross-coupling reactions at the C-I bond, the ortho-amino group could act as a directing group. The conformation of the aniline, influenced by the difluoromethyl group, could play a role in the coordination of the metal catalyst, potentially leading to a specific stereochemical outcome if the coupling partner is chiral.
While specific examples involving this compound are not available in the literature, the principles of stereoselection are well-established. Any reaction involving this substrate would require careful consideration of the steric and electronic effects of the iodo and difluoromethyl substituents to predict the likely stereochemical course.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Application of High-Resolution Mass Spectrometry for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for obtaining precise mass measurements, which in turn allows for the determination of elemental compositions. In the study of 4-(difluoromethyl)-2-iodoaniline, HRMS is applied to confirm the exact mass of the parent molecule and any intermediates or products formed during a reaction. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
Mechanistic studies of reactions involving anilines or organofluorine compounds often use HRMS to identify transient intermediates or unexpected byproducts. nih.gov By analyzing the fragmentation patterns of a precursor ion in the mass spectrometer, researchers can deduce the compound's structure and predict its chemical behavior. nih.gov For instance, in studies of related haloanilines, HRMS has been used to confirm the successful synthesis and iodination of various aniline (B41778) derivatives. rsc.org The technique can provide evidence for proposed reaction pathways, such as the formation of specific cations or radical species during in-source fragmentation or collision-induced dissociation. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR provides a complete picture of the molecular framework.
Fluorine-19 (¹⁹F) NMR is particularly informative due to the presence of the difluoromethyl (-CHF₂) group. icpms.cz Key advantages of ¹⁹F NMR include:
High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it easy to detect.
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 700 ppm), which minimizes the chance of signal overlap and makes the chemical environment of the fluorine atoms highly discernible. icpms.cz
Clear Coupling Patterns: The difluoromethyl group's fluorine atoms couple to the adjacent proton, resulting in a characteristic triplet in the ¹H NMR spectrum and a doublet in the ¹⁹F NMR spectrum. rsc.org This coupling (²JHF) provides definitive evidence for the -CHF₂ moiety.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity of atoms. researchgate.net
COSY reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the aromatic ring.
HSQC correlates protons directly to the carbons they are attached to.
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the position of substituents on the aromatic ring.
The following table presents representative NMR data for this compound, compiled from analyses of structurally similar compounds. rsc.orgacs.org
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| ¹H | ¹H NMR | ~7.8 | Doublet | Aromatic H adjacent to Iodo group |
| ¹H | ¹H NMR | ~7.2 | Doublet of doublets | Aromatic H between Iodo and CHF₂ |
| ¹H | ¹H NMR | ~6.8 | Doublet | Aromatic H adjacent to Amino group |
| ¹H | ¹H NMR | ~6.7 | Triplet, ²JHF ≈ 56 Hz | Proton of the CHF₂ group |
| ¹H | ¹H NMR | ~4.2 | Broad singlet | Protons of the NH₂ group |
| ¹³C | ¹³C NMR | ~148 | Singlet | Carbon attached to NH₂ |
| ¹³C | ¹³C NMR | ~140 | Singlet | Aromatic C-H |
| ¹³C | ¹³C NMR | ~130 | Triplet, JC-F ≈ 25 Hz | Carbon attached to CHF₂ |
| ¹³C | ¹³C NMR | ~125 | Singlet | Aromatic C-H |
| ¹³C | ¹³C NMR | ~115 | Triplet, ¹JC-F ≈ 240 Hz | Carbon of the CHF₂ group |
| ¹³C | ¹³C NMR | ~85 | Singlet | Carbon attached to Iodine |
| ¹⁹F | ¹⁹F NMR | ~-90 to -120 | Doublet, ²JHF ≈ 56 Hz | Fluorine atoms of the CHF₂ group |
X-ray Crystallography for Structural Elucidation of Intermediates and Products
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures like 4-chloro-2-iodoaniline (B181669) and 4-iodoaniline (B139537) reveals key structural features that would be expected in the target compound. nih.govresearchgate.net
Spectroscopic Techniques for Reaction Monitoring and Kinetics
Understanding the speed and mechanism of a chemical reaction is fundamental to process optimization and development. Spectroscopic methods can be employed for real-time monitoring of reactions involving this compound. Techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, or in-situ NMR can track the concentration of reactants and products over time.
By monitoring the disappearance of a reactant's characteristic absorbance or NMR signal, or the appearance of a product's signal, a concentration versus time profile can be generated. mdpi.com From this data, crucial kinetic parameters can be determined. For example, studies on the reactions of other anilines have used spectroscopic methods to determine that the reactions follow specific rate laws, such as pseudo-first-order kinetics. ekb.eg This allows for the calculation of the reaction rate constant (k) and the half-life (t₁/₂), which are essential metrics for evaluating reaction efficiency and predicting completion times. ekb.egmdpi.com
Chromatographic Methods for Purity Assessment and Isolation of Complex Mixtures
Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.
For Isolation: Following a chemical synthesis, this compound is typically isolated from the reaction mixture using flash column chromatography. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). The selection of an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is critical for achieving good separation from starting materials and byproducts. rsc.org
For Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a final compound. nih.gov A small amount of the sample is injected into a column, and its components are separated based on their affinity for the column's stationary phase. The output, a chromatogram, shows peaks corresponding to each component. The purity is calculated based on the area of the peak for this compound relative to the total area of all peaks. A well-developed HPLC method will demonstrate high precision, accuracy, and repeatability, ensuring that the purity assessment is reliable. nih.gov
Future Directions and Emerging Research Avenues
Sustainable Synthetic Approaches for 4-(Difluoromethyl)-2-iodoaniline
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste and environmental impact. sphinxsai.comsciencedaily.com Future research will undoubtedly focus on developing more sustainable methods for the synthesis of this compound. Current industrial production often relies on multi-step processes that can generate significant waste. uva.nl
A key area of development will be the exploration of catalytic C-H functionalization, which offers a more atom-economical alternative to traditional methods. uva.nl For instance, the direct difluoromethylation of anilines using greener reagents and reaction conditions is a highly sought-after goal. acs.orgrsc.org The use of more benign solvents, ideally water, and the development of recyclable catalysts are also critical aspects of this sustainable push. acs.orgrsc.org Research into one-pot syntheses, where multiple reaction steps are carried out in a single vessel, will also contribute to more efficient and environmentally friendly production. rsc.org
Table 1: Comparison of Conventional vs. Green Synthesis Attributes
| Attribute | Conventional Synthesis | Green Synthesis |
| Starting Materials | Often require pre-functionalization | Aims for direct C-H activation |
| Reagents | Can involve hazardous materials | Focus on benign and recyclable reagents |
| Solvents | Often relies on volatile organic compounds | Prefers water or solvent-free conditions |
| Waste Generation | Can be significant | Minimized through atom economy |
| Energy Consumption | May require harsh reaction conditions | Seeks milder, more energy-efficient processes |
Exploration of Novel Reactivity Patterns and Catalytic Systems
The dual reactivity of this compound, stemming from its amino and iodo functionalities, presents a rich playground for exploring novel chemical transformations. The ortho-iodo group is a particularly attractive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents. Future research will likely focus on expanding the scope of these reactions, including the development of novel palladium, copper, and other transition-metal catalytic systems. uva.nlnih.gov
Furthermore, the influence of the difluoromethyl group on the reactivity of the aniline (B41778) ring is an area ripe for investigation. This electron-withdrawing group can modulate the nucleophilicity of the amine and the reactivity of the aromatic ring, potentially leading to new and selective functionalization strategies. The development of catalysts that can selectively target different positions on the aniline ring, in the presence of the existing substituents, will be a significant challenge and a rewarding area of study.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from batch to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a logical next step. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.
Moreover, combining flow chemistry with automated systems can enable the high-throughput synthesis of libraries of this compound derivatives. This would be invaluable for drug discovery and materials science research, allowing for the rapid screening of numerous compounds with diverse functionalities. uva.nl The development of robust and efficient flow protocols will be crucial for realizing the full potential of this technology.
Expanding Applications in Underexplored Research Domains
While the applications of fluorinated anilines in pharmaceuticals and agrochemicals are well-established, the unique properties of this compound may open doors to less explored research areas. anr.frnih.gov For instance, its incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to novel materials with enhanced properties. researchgate.net The fluorine content can influence key characteristics like charge transport and stability.
Another promising area is the development of novel imaging agents for medical diagnostics. The presence of iodine makes it a potential candidate for applications in techniques like single-photon emission computed tomography (SPECT) or as a precursor for radiolabeled tracers. The difluoromethyl group could also be exploited for ¹⁹F magnetic resonance imaging (MRI). researchgate.net
Synergistic Approaches with Photoredox Catalysis and Electrochemistry
The fields of photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering mild and sustainable reaction conditions. youtube.compro-metrics.org The application of these techniques to the functionalization of this compound holds immense promise. Photoredox catalysis, which utilizes visible light to initiate chemical reactions, can enable novel bond formations that are difficult to achieve through traditional thermal methods. acs.orgnih.gov For example, the generation of radical intermediates from the C-I bond under photoredox conditions could lead to new C-C and C-heteroatom bond-forming reactions. nih.gov
Similarly, electrosynthesis provides a reagent-free method for oxidation and reduction, aligning perfectly with the principles of green chemistry. The electrochemical functionalization of the aniline ring or the iodine moiety could offer new and selective synthetic pathways. The synergistic combination of these modern synthetic methods with the unique reactivity of this compound will undoubtedly be a fruitful area of future research, leading to the discovery of new reactions and the efficient synthesis of complex molecules. princeton.edunih.gov
Table 2: Emerging Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, and control. | Development of continuous processes for synthesis and derivatization. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | C-H functionalization, novel cross-coupling reactions. |
| Electrochemistry | Reagent-free, sustainable. | Selective oxidation and reduction of functional groups. |
| Synergistic Catalysis | Access to new transformations, improved efficiency. | Combining multiple catalytic cycles to achieve novel reactivity. nih.govprinceton.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
